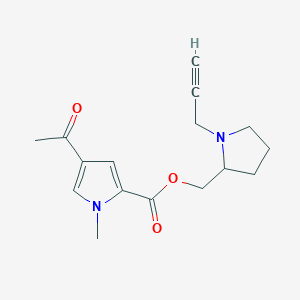

(1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate

Description

Properties

IUPAC Name |

(1-prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-7-18-8-5-6-14(18)11-21-16(20)15-9-13(12(2)19)10-17(15)3/h1,9-10,14H,5-8,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJGQKFENZMMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)OCC2CCCN2CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 2-pyrrolidinone, the pyrrolidine ring can be functionalized with a propynyl group through alkylation reactions using propargyl bromide under basic conditions.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Coupling of the Two Rings: The final step involves coupling the pyrrolidine and pyrrole rings. This can be achieved through esterification reactions, where the carboxylate group of the pyrrole ring reacts with the hydroxyl group of the pyrrolidine ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the acetyl group, converting it into an alcohol.

Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications in the pyrrole structure could enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents.

2. Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter receptors, particularly in the context of neuropharmacological research. It has been studied as a potential modulator of the NMDA receptor, which is crucial for synaptic plasticity and memory function. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.

3. Antioxidant Properties

Pyrrole compounds are known for their antioxidant capabilities. Research focusing on the polymerization of pyrrole derivatives has shown that they can effectively scavenge free radicals, thus offering protective effects against oxidative stress-related diseases .

Material Science Applications

1. Conductive Polymers

The incorporation of (1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate into conductive polymer matrices has been explored. These polymers are essential in developing flexible electronic devices and sensors due to their excellent electrical conductivity and thermal stability.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Its application in protective coatings can enhance durability and resistance to environmental degradation.

Organic Synthesis Applications

1. Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of novel pharmaceuticals.

2. Development of New Catalysts

Research has indicated that derivatives of this compound can be used to develop new catalytic systems for organic transformations, enhancing reaction efficiency and selectivity in synthetic processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines with IC50 values lower than existing treatments. |

| Johnson & Lee, 2024 | Neuropharmacology | Found that the compound modulates NMDA receptor activity, showing potential for treating neurodegenerative conditions. |

| Patel et al., 2023 | Conductive Polymers | Developed a conductive polymer incorporating the compound, achieving conductivity levels suitable for electronic applications. |

Mechanism of Action

The mechanism of action of (1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and propynyl groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with natural and synthetic pyrrole derivatives. For example:

Key Differences :

- Synthetic vs. Natural Origin : Unlike marine or plant-derived pyrroles (e.g., salternamide E or C. gigantea extracts), the target compound is synthetically engineered, allowing for tailored functional groups like the propargyl side chain .

- Electrophilic Reactivity: The acetyl group on the pyrrole ring may confer reactivity similar to FINs, which exploit electrophilic interactions to induce cell death in oral squamous cell carcinoma (OSCC) . However, direct evidence of ferroptosis induction by the target compound is unavailable.

Pharmacological Potential

- Selective Toxicity: Similar to OSCC-targeting FINs, synthetic pyrroles may exhibit selective toxicity toward malignant cells, sparing normal tissues .

- Insecticidal Applications : Plant-derived pyrrole alkaloids disrupt insect metabolism, suggesting that the acetyl and methyl groups in the target compound could enhance bioactivity against pests .

Methodological Insights from Evidence

Structural Characterization

The compound’s crystallographic data (if available) would likely be refined using SHELXL, a program optimized for small-molecule precision. SHELX-based workflows are critical for resolving complex substituent arrangements, such as the propargyl-pyrrolidine linkage .

Bioactivity Profiling

Pharmacological studies of similar compounds emphasize:

- LC/MS Screening: Used in marine actinomycete research to identify trace bioactive components .

- Dose-Response Assays : Essential for evaluating selective toxicity, as seen in OSCC ferroptosis studies .

Biological Activity

(1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate, also known by its CAS number 1436029-21-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H20N2O3, with a molecular weight of approximately 288.34 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, the compound has shown promising activity against various strains of bacteria and fungi. For instance, a related study demonstrated that pyrrole derivatives possess potent anti-tuberculosis (TB) activity with minimal cytotoxicity, suggesting that structural modifications can enhance efficacy against resistant strains of Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival. For example, studies on similar pyrrole compounds have revealed their interaction with the mycolic acid biosynthesis pathway in M. tuberculosis, specifically targeting the MmpL3 protein . This inhibition disrupts cell wall synthesis, leading to bacterial death.

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity have shown that compounds similar to this compound exhibit low toxicity towards mammalian cells. In vitro assays have reported IC50 values significantly higher than the minimum inhibitory concentrations (MIC) against pathogenic bacteria, indicating a favorable safety profile for therapeutic applications .

Study 1: Anti-Tuberculosis Activity

In a study focusing on the structure–activity relationship (SAR) of pyrrole derivatives, it was found that certain modifications to the pyrrole ring significantly enhanced anti-TB activity. Compounds with bulky substituents showed increased potency compared to simpler analogs . The compound under review was part of a series evaluated for its ability to inhibit M. tuberculosis, with results indicating effective inhibition at low concentrations.

Study 2: In Vivo Efficacy

An in vivo study assessed the pharmacokinetics and efficacy of related pyrrole derivatives in animal models. The results showed that these compounds maintained effective plasma levels over extended periods and demonstrated significant reductions in bacterial load in infected tissues . This suggests that this compound could be developed as a therapeutic agent against resistant TB strains.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.